N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a structurally complex heterocyclic compound featuring multiple fused and substituted rings. Its core structure includes:
- A benzo[d]thiazole moiety linked to the bicyclic core, a heterocycle known for its electron-deficient properties and relevance in medicinal chemistry.
- A pyrazole-4-carboxamide group with methoxy and methyl substituents, which may influence solubility and binding affinity.
This compound’s synthesis likely involves multi-step reactions, including cyclization, acetylation, and amide coupling, analogous to methods described for related thiazole carboxamides .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-12(28)27-9-8-13-17(11-27)32-22(24-19(29)14-10-26(2)25-20(14)30-3)18(13)21-23-15-6-4-5-7-16(15)31-21/h4-7,10H,8-9,11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIJZUMHPHDRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CN(N=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide tuberculosis, suggesting that this compound may also target the same organism.
Mode of Action
The exact mode of action of This compound tuberculosis. This interaction could potentially inhibit the growth of the bacteria.
Biochemical Pathways
The biochemical pathways affected by This compound tuberculosis.
Result of Action
The molecular and cellular effects of This compound tuberculosis by interfering with the cell wall biosynthesis pathway.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are largely unknown. Benzothiazole derivatives have been shown to have inhibitory effects on M. tuberculosis. They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple functional groups that contribute to its biological properties. The presence of the benzothiazole moiety is particularly significant as it is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole derivative and subsequent modifications to introduce the thieno and pyrazole functionalities. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, facilitating their biological evaluation .
Antimicrobial Activity
Research indicates that derivatives containing benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis (M. tuberculosis), with Minimum Inhibitory Concentrations (MIC) reported in the range of 100 to 250 μg/mL .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that the compound may have potential as an anti-tubercular agent.
Anticancer Activity
Benzothiazole derivatives are also explored for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors for specific kinases involved in cancer progression.
- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : The compounds may influence signaling pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.
Study on Antitubercular Activity
A recent study evaluated a series of benzothiazole derivatives against M. tuberculosis. The results demonstrated that certain modifications to the benzothiazole core significantly enhanced antitubercular activity compared to standard drugs .
Study on Anticancer Properties
Another study focused on the anticancer effects of related compounds in various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, highlighting the potential for therapeutic applications in oncology .
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has been investigated for its antimicrobial properties, demonstrating effectiveness against a variety of bacterial strains.
Case Studies :
- Antitubercular Activity : Certain derivatives of this compound have shown significant antitubercular activity with minimum inhibitory concentration (MIC) values lower than those of traditional treatments. This highlights its potential as a therapeutic agent against tuberculosis .
- General Antimicrobial Effects : Research indicates that the compound can inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for the growth and survival of bacteria. This mechanism suggests that it may be effective against resistant strains of bacteria .
Cancer Research
Overview : The compound's structural features suggest potential applications in cancer treatment through the inhibition of cancer cell proliferation.
Mechanism of Action :
- Enzyme Inhibition : It may interact with specific pathways involved in cancer cell growth, potentially leading to reduced tumor proliferation. The inhibition of enzymes critical to cell division and survival is a promising avenue for cancer therapeutics .
Research Findings :
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The ability to modify the compound's structure could enhance its efficacy and selectivity towards cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound ID/Name | Core Structure | Key Substituents/Modifications |
|---|---|---|
| Target Compound | Tetrahydrothieno[2,3-c]pyridine | 6-Acetyl, benzo[d]thiazol-2-yl, 3-methoxy-1-methylpyrazole-4-carboxamide |
| 832674-14-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide) | Benzothiazole + Benzamide | 6-Ethoxy, tetrafluoropropoxy-methyl |
| 955314-84-8 (2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide) | Triazolo-thiadiazole + Acetamide | 4-Ethylphenoxy, methyl-triazolo-thiadiazole |
| CID 17026868 (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) | Pyrazolo[3,4-b]pyridine + Pyrazole-carboxamide | 1-Ethyl-3-methylpyrazole, 3,6-dimethyl-phenyl |
Key Observations:
Core Diversity: The target compound’s tetrahydrothieno-pyridine core is distinct from the benzothiazole (832674-14-3) or triazolo-thiadiazole (955314-84-8) systems seen in analogues. This bicyclic framework may enhance conformational stability compared to monocyclic cores. Pyrazole-carboxamide groups are common across analogues but differ in substitution patterns (e.g., methoxy vs. ethylphenoxy).
Fluorinated substituents in 832674-14-3 (tetrafluoropropoxy) could enhance metabolic stability compared to the target compound’s methoxy group .
Synthetic Strategies :
- Amide coupling reactions, as described for substituted thiazole carboxamides (e.g., using EDCI/HOBt or similar reagents), are likely shared across these compounds .
- The benzo[d]thiazole moiety in the target compound may be introduced via cyclization of thiourea intermediates, a method used for related benzothiazole derivatives .
Research Implications
- Kinase Inhibition : Pyrazole-carboxamides and benzothiazoles are recurrent motifs in kinase inhibitors (e.g., JAK/STAT, EGFR pathways).
- Solubility and Bioavailability : The methoxy and methyl groups may improve solubility over fluorinated analogues, though this requires experimental validation.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazole-thienopyridine hybrid core in this compound?
The pyrazole-thienopyridine core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mannich reactions. For example, triazenylpyrazole precursors are reacted with acetylene derivatives in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography purification (silica gel, ethyl acetate/hexane gradient) to achieve yields >60% . Key reagents include sodium ascorbate (reducing agent) and copper sulfate (catalyst).
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm regiochemistry of the pyrazole and thienopyridine moieties.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .
Q. What solvent systems are recommended for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For stability, store lyophilized samples at -20°C under inert gas to prevent oxidation of the thiazole and tetrahydrothieno rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Replace the acetyl group with sulfonamide or trifluoromethyl moieties to enhance metabolic stability .
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring to modulate electron density and binding affinity.
- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) and cellular viability tests (MTT assay) to correlate structural changes with activity .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets (e.g., kinases).
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations : Use MM-GBSA to estimate binding affinities .
Q. How can reaction yields be improved using data-driven optimization strategies?
Implement Bayesian optimization or design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE (temperature: 40–60°C, CuSO₄: 5–15 mol%, time: 12–24 hours) can identify optimal conditions, improving yields from 60% to >80% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., tetrahydrothieno protons).
- X-ray crystallography for unambiguous confirmation of regiochemistry.
- Comparative analysis : Cross-reference with analogous compounds (e.g., triazole-pyrazole hybrids) .
Q. How can metabolic stability be evaluated preclinically?
- Liver microsome assays : Incubate the compound with rat/human microsomes and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
